Biotin 5-Bromopentylamide

Description

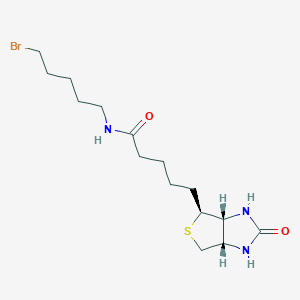

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMKEQZLWUFNDA-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of Biotin 5-Bromopentylamide with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of Biotin 5-Bromopentylamide, a key reagent for the alkylation-based biotinylation of proteins and other biomolecules. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the optimization and validation of this important bioconjugation technique.

Core Principles: The Chemistry of Alkylation-Based Biotinylation

Biotin 5-Bromopentylamide is an alkylating reagent that introduces a biotin moiety onto a target molecule through a nucleophilic substitution reaction. The core of this reactivity lies in the electrophilic nature of the carbon atom bonded to the bromine atom and the nucleophilic character of specific amino acid side chains.

The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction . In this concerted process, a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the bromide leaving group.

The Nucleophiles: Amino Acid Side Chain Reactivity

The rate and specificity of the biotinylation reaction are dictated by the nucleophilicity of the amino acid side chains present in the protein. Nucleophilicity is influenced by factors such as charge, electronegativity, polarizability, and steric hindrance.[1][2]

Here is a general order of reactivity for common nucleophilic amino acid side chains with alkyl halides like Biotin 5-Bromopentylamide:

Cysteine (Thiolate) > Methionine (Thioether) > Histidine (Imidazole) > Lysine (Amine) > Serine/Threonine (Hydroxyl) > Tyrosine (Phenoxide)

-

Cysteine: The deprotonated thiol group (thiolate) of cysteine is a potent nucleophile, making it the most reactive amino acid side chain towards alkylating agents.[3] This high reactivity allows for selective labeling of cysteine residues under controlled conditions.

-

Methionine: The sulfur atom in the thioether side chain of methionine is also nucleophilic and can be alkylated, although it is generally less reactive than the cysteine thiolate.

-

Histidine: The imidazole ring of histidine can act as a nucleophile, particularly at pH values around its pKa (~6.0).

-

Lysine: The primary amine of the lysine side chain is a good nucleophile, especially at alkaline pH where it is deprotonated. However, its reactivity is generally lower than that of cysteine.[4][5]

-

Serine, Threonine, and Tyrosine: The hydroxyl and phenoxide groups of these amino acids are weaker nucleophiles and typically do not react significantly with alkyl halides under standard protein biotinylation conditions.[4][6]

Key Factors Influencing the SN2 Reaction

Several experimental parameters can be adjusted to control the efficiency and specificity of the biotinylation reaction.

-

pH: The pH of the reaction buffer is critical as it determines the protonation state of the amino acid side chains. For efficient alkylation of cysteine, the pH should be maintained slightly above the pKa of the thiol group (~8.3) to ensure a significant concentration of the highly reactive thiolate anion. For targeting lysine residues, a pH above its pKa (~10.5) is required.

-

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often used to dissolve the hydrophobic Biotin 5-Bromopentylamide before its addition to the aqueous reaction buffer. These solvents can enhance the rate of SN2 reactions.[1][7]

-

Stoichiometry: The molar ratio of the biotinylating reagent to the protein is a key parameter to control the extent of labeling. A higher molar excess of the reagent will generally lead to a higher degree of biotinylation. However, excessive labeling can lead to protein precipitation or loss of function.[8][9]

-

Temperature and Time: The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for several hours.[10] Optimization of these parameters may be necessary for specific proteins.

Experimental Design and Protocols

A successful biotinylation experiment requires careful planning and execution. The following sections provide a general framework and a detailed protocol for a typical experiment.

Experimental Workflow

Caption: General workflow for protein biotinylation.

Detailed Protocol for Protein Biotinylation

This protocol provides a starting point for the biotinylation of a protein using Biotin 5-Bromopentylamide. Optimization may be required for your specific protein of interest.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin 5-Bromopentylamide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Dialysis tubing or desalting column

Procedure:

-

Protein Preparation: Ensure your protein solution is in a buffer that does not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction. Dialyze the protein against a suitable buffer like PBS if necessary.

-

Biotin Reagent Preparation: Immediately before use, prepare a stock solution of Biotin 5-Bromopentylamide in anhydrous DMF or DMSO. For example, dissolve the reagent to a final concentration of 10-20 mg/mL.

-

Biotinylation Reaction:

-

Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess over the protein. A starting point is often a 10-20 fold molar excess.[10]

-

Slowly add the biotin reagent to the protein solution while gently vortexing.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours or longer.[10]

-

-

Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.

-

Purification: Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[11]

Characterization and Validation of Biotinylation

After the biotinylation reaction and purification, it is essential to confirm and quantify the extent of labeling.

Quantification of Biotin Incorporation: The HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.[12][13][14] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[12][15]

| Parameter | Description |

| Principle | Biotin displaces HABA from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[12][14] |

| Linear Range | Typically 2-16 µM of biotin.[13][14] |

| Advantages | Simple, rapid, and does not require specialized equipment.[15] |

| Disadvantages | Can underestimate the degree of biotinylation and requires a standard curve.[9] |

Confirmation of Biotinylation

-

Western Blotting: Biotinylated proteins can be easily detected by Western blotting using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[16] This provides a qualitative confirmation of labeling.

-

Mass Spectrometry: Mass spectrometry is a powerful tool for confirming biotinylation and identifying the specific amino acid residues that have been modified.[16][17][18][19][20] By analyzing the mass shift of peptides after proteolytic digestion, the exact sites of biotin attachment can be determined.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low Biotinylation Efficiency | Insufficient molar excess of biotin reagent.[8] | Increase the molar ratio of biotin reagent to protein. |

| Inactive biotin reagent due to hydrolysis. | Prepare fresh biotin reagent stock solution immediately before use. | |

| Suboptimal reaction pH. | Adjust the reaction buffer pH to be optimal for the target amino acid. | |

| Protein Precipitation | Over-biotinylation.[9] | Decrease the molar excess of the biotin reagent or shorten the reaction time. |

| Low protein solubility in the reaction buffer. | Optimize the buffer composition or add solubilizing agents. | |

| High Background/Non-specific Binding | Incomplete removal of excess biotin reagent. | Improve the purification step by increasing dialysis time or using a more efficient desalting column.[21] |

| Non-specific binding of the biotinylated protein to other components. | Add a non-ionic detergent (e.g., Tween-20) to wash buffers.[8] |

Conclusion

Biotinylation using Biotin 5-Bromopentylamide is a versatile and powerful technique for labeling proteins and other biomolecules. A thorough understanding of the underlying chemical principles, careful experimental design, and robust validation methods are crucial for achieving reproducible and reliable results. By optimizing reaction conditions and employing appropriate analytical techniques, researchers can effectively utilize this method for a wide range of applications in drug discovery and biomedical research.

References

-

Butt, A., & Terman, J. R. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4167–4174. [Link]

-

Butt, A., & Terman, J. R. (2014). Direct detection of biotinylated proteins by mass spectrometry. Journal of proteome research, 13(9), 4167–4174. [Link]

-

Butt, A., & Terman, J. R. (2014). Direct detection of biotinylated proteins by mass spectrometry. Journal of proteome research, 13(9), 4167–4174. [Link]

-

Anaspec. (2021). HABA Biotin Quantification Kit. [Link]

-

Eurogentec. (n.d.). SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit. [Link]

-

Butt, A., & Terman, J. R. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4167–4174. [Link]

-

Taylor & Francis Online. (2024). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. [Link]

-

LibreTexts Chemistry. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

-

BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

-

Chemistry Stack Exchange. (2020). Nucleophilicity Of Amino Acid Side Chains. [Link]

-

Reddit. (2019). What makes an amino acid nucleophilic? [Link]

-

P4EU. (2019). Troubleshooting streptavidin enrichment of biotinylated proteins. [Link]

-

Quora. (2018). What are the factors that affect SN1 and SN2 reaction? [Link]

-

Royal Society of Chemistry. (2007). Nucleophilicities of amino acids and peptides. [Link]

-

LibreTexts Chemistry. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

-

Reddit. (2016). Which amino acids can act as nucleophiles? [Link]

-

LibreTexts Chemistry. (2024). 7.2: Nucleophiles. [Link]

-

Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

-

ResearchGate. (2015). I am having problems with biotinylation consistency, does anyone have any suggestions/advice? [Link]

-

National Center for Biotechnology Information. (2012). High-throughput Biotinylation of Proteins. [Link]

-

Alpha Diagnostic International. (n.d.). Protein Biotinylation Kit. [Link]

Sources

- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. brainkart.com [brainkart.com]

- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. proteochem.com [proteochem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [eurogentec.com]

- 14. anaspec.com [anaspec.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 17. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Targeted Protein Labeling for Western Blot Analysis Using Biotin 5-Bromopentylamide

Authored by: Senior Application Scientist, Gemini Laboratories

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Biotin 5-Bromopentylamide for the targeted covalent labeling of proteins for subsequent detection by western blot. We will delve into the underlying chemical principles of this alkylating biotinylation reagent, provide a detailed, field-tested protocol for its application, and offer insights into the optimization and validation of the labeling and detection process. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully employ Biotin 5-Bromopentylamide in their experimental workflows.

Introduction: The Power of Targeted Biotinylation

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in molecular biology. The exceptionally high affinity of biotin for streptavidin (Kd ≈ 10-15 M) forms the basis for highly sensitive and specific detection and purification methods.[1][2] While various biotinylation strategies exist, the choice of reagent is critical and dictates the specificity of the labeling.

Biotin 5-Bromopentylamide is a chemical biotinylation reagent that functions as an alkylating agent. Unlike NHS-ester based reagents that primarily target primary amines (lysine residues and N-termini), the reactive bromopentyl group of this molecule preferentially forms stable thioether bonds with the sulfhydryl groups of cysteine residues.[3][4] To a lesser extent, it can also react with the imidazole ring of histidine residues. This targeted reactivity offers a distinct advantage in scenarios where labeling lysine residues might disrupt protein function or when studying the role of specific cysteine or histidine residues.

Causality of Experimental Choice: The selection of Biotin 5-Bromopentylamide is therefore a deliberate choice to focus biotinylation on specific, less abundant amino acid residues. This can lead to more controlled and interpretable results, particularly when analyzing protein structure, function, or interactions where cysteine or histidine residues play a critical role.

The Chemistry of Alkylation-Based Biotinylation

The core of the Biotin 5-Bromopentylamide labeling technique lies in a nucleophilic substitution reaction. The bromine atom on the pentyl linker is a good leaving group. The nucleophilic sulfur atom of a deprotonated cysteine residue (thiolate anion) attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent thioether linkage.

Caption: Mechanism of protein biotinylation using Biotin 5-Bromopentylamide.

The reaction is typically performed under neutral to slightly alkaline conditions (pH 7.2-8.0) to ensure a sufficient population of the more nucleophilic thiolate form of the cysteine side chain.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the biotinylation of a protein of interest using Biotin 5-Bromopentylamide and its subsequent detection via western blot.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Notes |

| Biotin 5-Bromopentylamide | A reputable chemical supplier | Store desiccated at -20°C. |

| Protein Sample | - | Purified protein or cell lysate. |

| Labeling Buffer | - | e.g., Phosphate-Buffered Saline (PBS), pH 7.4. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol). |

| Quenching Solution | - | e.g., 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol. |

| SDS-PAGE reagents | - | Acrylamide/bis-acrylamide, SDS, TEMED, APS. |

| Transfer Buffer | - | Standard Tris-Glycine with methanol. |

| Nitrocellulose or PVDF membrane | - | Low-fluorescence PVDF is recommended for fluorescent detection. |

| Blocking Buffer | - | 5% (w/v) non-fat dry milk or BSA in TBST. Note: Avoid milk-based blockers if using avidin/streptavidin systems, as milk contains endogenous biotin.[5] |

| Wash Buffer | - | Tris-Buffered Saline with 0.1% Tween-20 (TBST). |

| Streptavidin-HRP conjugate | A reputable life sciences supplier | Store at 4°C. |

| Chemiluminescent Substrate | - | e.g., ECL (Enhanced Chemiluminescence). |

| Imaging System | - | X-ray film or a digital imager. |

Protein Labeling Protocol

This protocol is a starting point and may require optimization depending on the specific protein and experimental goals.

Step 1: Preparation of Reagents

-

Protein Solution: Prepare the protein sample in an appropriate labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of thiols.

-

Biotin 5-Bromopentylamide Stock Solution: Immediately before use, dissolve Biotin 5-Bromopentylamide in an organic solvent such as DMSO or DMF to a final concentration of 10 mM.

-

Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or β-mercaptoethanol.

Step 2: Biotinylation Reaction

-

To your protein solution, add the freshly prepared 10 mM Biotin 5-Bromopentylamide stock solution to achieve a desired molar excess. A starting point of a 20-fold molar excess of the biotin reagent over the protein is recommended.

-

Expert Insight: The optimal molar ratio of biotin reagent to protein should be determined empirically. A higher molar excess may be necessary for dilute protein solutions or proteins with less accessible cysteine/histidine residues.

-

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching the Reaction

-

To stop the labeling reaction, add the quenching solution to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted Biotin 5-Bromopentylamide.

Step 4: Removal of Excess Biotin (Optional but Recommended)

For cleaner western blot results and to avoid high background, it is advisable to remove the unreacted biotinylation reagent. This can be achieved through:

-

Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) overnight at 4°C.

-

Size-Exclusion Chromatography (Desalting Column): Use a pre-packed desalting column to separate the labeled protein from the smaller, unreacted biotin reagent.

Western Blot Detection Protocol

Caption: Workflow for Western Blot Detection of Biotinylated Proteins.

Step 1: SDS-PAGE and Electrotransfer

-

Load your biotinylated protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

Step 2: Membrane Blocking

-

After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the detection reagents.[6]

Step 3: Streptavidin-HRP Incubation

-

Dilute the Streptavidin-HRP conjugate in Blocking Buffer. A typical starting dilution is 1:5,000 to 1:20,000, but the optimal dilution should be determined empirically.

-

Incubate the blocked membrane with the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[6]

Step 4: Washing

-

Wash the membrane three times with TBST for 5-10 minutes each time with gentle agitation. Thorough washing is critical for reducing background noise.

Step 5: Chemiluminescent Detection

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the washed membrane with the substrate solution for the recommended time (typically 1-5 minutes).

-

Drain the excess substrate from the membrane.

Step 6: Imaging

-

Expose the membrane to X-ray film or capture the signal using a digital imaging system. The exposure time will vary depending on the signal intensity.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Inefficient biotinylation. | Optimize the molar excess of Biotin 5-Bromopentylamide, incubation time, or temperature. Ensure the labeling buffer is at the correct pH and free of thiols. |

| Inefficient transfer. | Confirm successful transfer by staining the gel post-transfer (e.g., with Coomassie Blue) or the membrane with Ponceau S. | |

| Inactive Streptavidin-HRP. | Use a fresh or properly stored aliquot of the conjugate. | |

| Insufficient exposure. | Increase the exposure time during imaging. | |

| High Background | Incomplete blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |

| Insufficient washing. | Increase the number and/or duration of the wash steps. | |

| Excess unbound biotin. | Perform a dialysis or desalting step after the labeling reaction. | |

| Endogenous biotin in the sample. | If working with cell lysates, consider using a commercial endogenous biotin blocking kit.[5] | |

| Non-specific Bands | Protein aggregation. | Centrifuge the protein sample before loading on the gel. |

| Contamination of the sample. | Ensure the purity of your protein sample. |

Conclusion

Biotin 5-Bromopentylamide offers a valuable tool for the targeted biotinylation of proteins at cysteine and histidine residues. The protocols and insights provided in this application note serve as a robust starting point for researchers looking to leverage this technology for sensitive and specific protein detection in western blotting. As with any biochemical technique, empirical optimization is key to achieving the best possible results.

References

-

Biotin Labeling: Key Points to Selecting Your Biotin Agent. G-Biosciences. (2012). [Link]

-

Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation. Cronan, J. E. (2018). Journal of Biological Chemistry. [Link]

-

Biotinylation. Wikipedia. [Link]

-

Biotinylation by antibody recognition (BAR) is an antibody-based approach for mapping proximal protein interactions in cells. Mann, M. et al. (2025). STAR Protocols. [Link]

-

Fast Cysteine Bioconjugation Chemistry. Zhang, C. et al. (2020). Bioconjugate Chemistry. [Link]

-

Involvement of histidine residues and sulfhydryl groups in the function of the biotin transport carrier of rabbit intestinal brush-border membrane. Said, H. M. & Redha, R. (1987). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Biotin-cysteine can be used as a "redox probe" for proteins that are... Eaton, P. & Jones, M. E. (2003). American Journal of Physiology-Renal Physiology. [Link]

-

Plasmids 101: Biotinylation. Addgene Blog. (2018). [Link]

-

The development of proximity labeling technology and its applications in mammals, plants, and microorganisms. Li, Y. et al. (2022). Frontiers in Plant Science. [Link]

Sources

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 3. Alkylation Reagents For Cross Linking Modification | Protein Research [gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fortislife.com [fortislife.com]

Biotin 5-Bromopentylamide in proximity labeling experiments

An Application Guide to Proximity Labeling: Principles, Protocols, and Data Interpretation

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of proximity labeling (PL) technologies. We will delve into the core principles of the most prevalent PL methods, explain the causality behind experimental choices, and provide detailed, field-proven protocols for immediate application. Our focus is to equip you with the knowledge to not only perform these experiments but also to critically evaluate the data and troubleshoot potential challenges.

Introduction: Beyond Traditional Interactomics

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function. Traditional methods like co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) have been invaluable but are often biased towards identifying stable, high-affinity interactions. They frequently fail to capture the transient or weak associations that are crucial for dynamic cellular processes like signal transduction.[1][2]

Proximity labeling (PL) has emerged as a revolutionary approach to circumvent these limitations.[3] In a PL experiment, a labeling enzyme is fused to a "bait" protein of interest. When activated, this enzyme generates highly reactive, short-lived molecules that covalently "tag" any nearby proteins and biomolecules—the "prey"—within a nanometer-scale radius.[4][5] The tagged prey proteins are then isolated using the high-affinity interaction between biotin and streptavidin and identified via mass spectrometry (MS).[6][7] This technique provides a snapshot of the protein's microenvironment in its native cellular context, capturing a broader and more inclusive interactome.[8][9]

Core Technologies: The Engines of Proximity Labeling

Two major classes of enzymes dominate the PL landscape: biotin ligases and peroxidases. The choice between them is dictated by the specific biological question, as their kinetics, substrates, and labeling mechanisms differ significantly.

Biotin Ligase-Based PL (BioID, TurboID)

This family of techniques uses mutated forms of the E. coli biotin ligase, BirA.[10] The key innovation was a mutation (R118G in the original BioID) that destabilizes the binding of the reactive intermediate, biotinoyl-5'-AMP, allowing it to be released from the active site and react with solvent-exposed primary amines (primarily lysine residues) on neighboring proteins.[11][12][13]

Mechanism of Action: The enzyme, fused to the bait protein, utilizes cellular ATP to convert exogenously supplied biotin into the highly reactive biotinoyl-5'-AMP. This intermediate then diffuses a short distance (~10 nm radius) before covalently attaching to proximal proteins.[8][11]

Caption: Mechanism of Biotin Ligase (e.g., TurboID) Proximity Labeling.

The development of TurboID and its smaller counterpart, miniTurbo , through directed evolution, dramatically improved upon the original BioID by increasing catalytic efficiency.[10] This enhancement reduced the required labeling time from many hours (18-24) to as little as 10 minutes, providing much greater temporal resolution and reducing artifacts associated with long-term expression and labeling.[14]

Peroxidase-Based PL (APEX2)

This approach utilizes an engineered ascorbate peroxidase (APEX2), which was derived from soybean APX.[14] APEX2 offers exceptional temporal resolution, with labeling occurring in under 60 seconds.[15]

Mechanism of Action: In the presence of hydrogen peroxide (H₂O₂), the APEX2 enzyme catalyzes the oxidation of its substrate, biotin-phenol (also known as biotin-tyramide), into a highly reactive and short-lived biotin-phenoxyl radical (<1 ms half-life).[4][16] This radical rapidly reacts with electron-rich amino acid side chains, such as tyrosine, on nearby proteins.[15] The rapid reaction kinetics make APEX2 ideal for studying highly dynamic cellular compartments.[17]

Caption: Mechanism of Peroxidase (APEX2) Proximity Labeling.

Note on Biotin Reagents: Substrates vs. Crosslinkers

It is critical to use the correct biotin-containing substrate for each enzymatic system. Reagents like "Biotin 5-Bromopentylamide" or "Biotin-BMCC" are not substrates for BioID or APEX enzymes.[18] These molecules are chemical crosslinkers designed for direct, non-enzymatic conjugation to specific amino acid residues (e.g., the maleimide group in Biotin-BMCC reacts with sulfhydryls on cysteine residues).[18] While useful for other biotinylation applications, they are incompatible with the enzymatic mechanisms of proximity labeling discussed here.

General Experimental Workflow

All proximity labeling experiments follow a similar multi-stage workflow, from molecular cloning to bioinformatic analysis. Understanding this entire process is key to designing a successful experiment.

Caption: General workflow for a proximity labeling proteomics experiment.

Comparative Analysis of PL Methods

The choice of PL enzyme is a critical decision. The following table summarizes the key characteristics to guide your selection.

| Feature | BioID | TurboID | APEX2 |

| Enzyme | Mutated E. coli Biotin Ligase (BirA R118G) | Engineered Biotin Ligase | Engineered Soybean Ascorbate Peroxidase |

| Substrate(s) | Biotin, ATP | Biotin, ATP | Biotin-Phenol, H₂O₂ |

| Labeling Time | 18-24 hours[3] | ~10 minutes[14] | < 1 minute[15] |

| Labeled Residues | Lysine (Primary Amines)[19] | Lysine (Primary Amines)[20] | Tyrosine (and other electron-rich residues)[4] |

| Pros | Well-established; no toxic co-factors. | High catalytic efficiency; good temporal resolution; non-toxic.[10] | Excellent temporal resolution; captures dynamic events.[21] |

| Cons | Very slow kinetics; potential for artifacts.[3] | Can exhibit some background labeling without exogenous biotin.[19] | Requires H₂O₂, which can induce oxidative stress.[10] |

| In Vivo Use | Yes, demonstrated in organisms like mice and flies.[8] | Yes, highly suitable for in vivo applications.[20] | Challenging due to H₂O₂ delivery and toxicity.[21] |

Detailed Experimental Protocols

The following protocols provide a robust starting point for performing proximity labeling in mammalian cell culture.

Protocol 1: TurboID-mediated Proximity Labeling

This protocol is adapted for a bait protein expressed in a stable mammalian cell line (e.g., HEK293T).

A. Materials & Reagents

-

Cells: Stable cell line expressing your Bait-TurboID-FLAG fusion protein.

-

Control Cells: Stable cell line expressing a non-localised TurboID-FLAG (e.g., cytosolic).

-

Culture Medium: DMEM/FBS as required for your cell line.

-

Biotin Stock: 50 mM Biotin in DMSO (store at -20°C).

-

Quenching Buffer: Cold 1x PBS.

-

RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS, supplemented with Protease Inhibitor Cocktail.

-

Streptavidin Beads: Streptavidin-conjugated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1).

-

Wash Buffers: RIPA Lysis Buffer, 1 M KCl, 0.1 M Na₂CO₃, 2 M Urea in 10 mM Tris-HCl pH 8.0, 50 mM Ammonium Bicarbonate (AmBic).

B. Step-by-Step Methodology

-

Cell Culture: Plate cells (Bait-TurboID and control) to reach 80-90% confluency on the day of the experiment. Use 15-cm dishes for sufficient material for MS analysis.

-

Biotin Labeling:

-

Add biotin stock solution directly to the culture medium to a final concentration of 50 µM.

-

Causality Check: This concentration ensures saturation of the TurboID enzyme for efficient labeling.

-

Incubate for 10 minutes at 37°C in a cell culture incubator. The short duration is a key advantage of TurboID, minimizing physiological perturbations.

-

-

Quenching & Harvest:

-

Aspirate the biotin-containing medium.

-

Immediately wash cells twice with 5 mL of ice-cold PBS to quench the reaction and remove excess biotin.

-

Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled 1.5 mL tube.

-

Centrifuge at 1,500 x g for 5 min at 4°C. Discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 1 mL of ice-cold RIPA Lysis Buffer with protease inhibitors.

-

Expert Insight: The strong detergents in RIPA buffer are necessary to solubilize proteins from all cellular compartments and disrupt non-covalent interactions, reducing background.

-

Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to shear DNA and ensure complete lysis.

-

Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the clarified supernatant to a new tube.

-

-

Affinity Purification:

-

Take a 20 µL aliquot of the lysate for Western blot analysis (input control).

-

Add 50 µL of pre-washed streptavidin magnetic beads to the remaining lysate.

-

Incubate overnight (or for at least 3 hours) at 4°C with gentle rotation.

-

-

Washing:

-

Trustworthiness Check: A stringent series of washes is paramount to remove non-specific binders.

-

Pellet beads on a magnetic stand and perform the following washes sequentially, using 1 mL of buffer for each wash and rotating for 5 min at 4°C:

-

2x with RIPA Lysis Buffer.

-

1x with 1 M KCl.

-

1x with 0.1 M Na₂CO₃.

-

1x with 2 M Urea in 10 mM Tris-HCl, pH 8.0.

-

2x with 50 mM AmBic.

-

-

-

Preparation for Mass Spectrometry:

-

After the final wash, the beads with bound biotinylated proteins are ready for on-bead tryptic digestion and subsequent LC-MS/MS analysis. This is typically performed by a proteomics core facility.

-

Protocol 2: APEX2-mediated Proximity Labeling

This protocol is designed for rapid labeling of dynamic processes in adherent mammalian cells.

A. Materials & Reagents

-

Cells: Stable cell line expressing your Bait-APEX2 fusion protein.

-

Biotin-Phenol Stock: 500 mM Biotin-Phenol (Biotin-Tyramide) in DMSO (store at -20°C).

-

Hydrogen Peroxide (H₂O₂): 30% (w/w) stock solution. Prepare a fresh 100 mM solution in PBS before use.

-

Quenching Solution: 50 mM Trolox, 10 mM Sodium Ascorbate, 10 mM Sodium Azide in PBS.

-

Lysis Buffer: RIPA Lysis Buffer (as in Protocol 1).

-

All other downstream reagents are the same as in the TurboID protocol.

B. Step-by-Step Methodology

-

Cell Culture: Grow cells as described in Protocol 1.

-

Substrate Incubation:

-

Warm the culture medium to 37°C.

-

Add Biotin-Phenol stock to the medium to a final concentration of 500 µM.

-

Incubate for 30 minutes at 37°C. This allows the substrate to permeate the cells fully.

-

-

Labeling Reaction:

-

Causality Check: The reaction is initiated by the addition of H₂O₂. The final concentration may need optimization (0.5-1 mM), but 1 mM is a good starting point.

-

Add H₂O₂ to the medium to a final concentration of 1 mM and gently swirl the plate.

-

Incubate for exactly 60 seconds at room temperature. The precise timing is critical for reproducibility and to capture a specific temporal snapshot.

-

-

Quenching & Harvest:

-

Aspirate the medium.

-

Immediately add 5 mL of ice-cold Quenching Solution to the plate. This solution contains antioxidants (Trolox, Ascorbate) and a heme-catalase inhibitor (Azide) to instantly stop the APEX2 reaction.[22]

-

Wash cells two more times with ice-cold Quenching Solution.

-

Harvest the cells by scraping as described in Protocol 1.

-

-

Lysis, Affinity Purification, and MS Prep:

-

Follow steps 4 through 7 from the TurboID protocol. The downstream processing is identical once the cells are harvested.

-

Data Analysis and Validation

The output of a PL-MS experiment is a list of identified proteins and their relative abundance in your bait sample versus controls.

-

Essential Controls: A successful experiment relies on proper controls to distinguish true proximal proteins from background contaminants. Key controls include:

-

Non-localized Enzyme: Expressing the PL enzyme (e.g., TurboID or APEX2) alone in the cytosol to identify common, non-specific binders.

-

Unfused Bait: Expressing the bait protein without the PL enzyme to control for proteins that may co-purify with the bait itself.

-

No Substrate: A condition where the labeling substrate (biotin or biotin-phenol) is omitted.[23]

-

-

Bioinformatic Filtering: Raw MS data must be statistically filtered. Quantitative proteomics is used to calculate the enrichment of each protein in the bait sample relative to controls. Tools like SAINT (Significance Analysis of INTeractome) or platforms like the CRAPome repository are used to assign confidence scores and remove known frequent contaminants.

-

Validation: High-confidence hits from the MS screen should always be validated by orthogonal methods. This can include:

-

Co-Immunoprecipitation: To test for direct or stable interactions.

-

Immunofluorescence Microscopy: To confirm the co-localization of the bait and prey proteins within the cell.

-

Conclusion and Future Directions

Proximity labeling has fundamentally changed our ability to map the contextual landscape of proteins within living cells. By choosing the appropriate enzyme system—fast-acting APEX2 for dynamic processes or the robust and non-toxic TurboID for general interactome mapping—researchers can generate high-confidence maps of subcellular proteomes and transient interaction networks.[17][20] Emerging developments, such as split-enzyme systems for conditional labeling and the application of PL to map RNA- and DNA-centric interactomes, promise to further expand the power and precision of this indispensable technology.[11][19][24]

References

-

Chen, C. L., et al. (2017). Proximity-dependent labeling methods for proteomic profiling in living cells: an update. Journal of the Chinese Chemical Society. Available at: [Link]

-

Engel, K. L., et al. (2025). APEX2 RNA Proximity Labeling in Mammalian Cell Lines With Low Biotin Permeability. Bio-protocol. Available at: [Link]

-

Branon, T. C., et al. (2020). Proximity labeling in mammalian cells with TurboID and split-TurboID. Nature Protocols. Available at: [Link]

-

Lundberg, E., & Uhlen, M. (2022). Identification of Protein Partners by APEX2 Proximity Labeling. Methods in Molecular Biology. Available at: [Link]

-

Tan, Y. L., et al. (2020). An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2. Current Protocols in Cell Biology. Available at: [Link]

-

Wikipedia. (n.d.). Proximity labeling. Available at: [Link]

-

Cheerathodi, M. R., & Meckes, D. G. Jr. (2018). BioID as a Tool for Protein-Proximity Labeling in Living Cells. Methods in Molecular Biology. Available at: [Link]

-

Mark-Kay, M. & Yeo, G. W. (n.d.). APEX Proximity Labeling of Stress Granule Proteins. Yeo Lab. Available at: [Link]

-

Meckes, D. G. Jr. (2018). BioID: A Method to Generate a History of Protein Associations. Springer Nature Experiments. Available at: [Link]

-

Sam, I., et al. (2025). Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface. Molecular & Cellular Proteomics. Available at: [Link]

-

Lambert, J. P., et al. (2019). Protein interactions study through proximity-labeling. Expert Review of Proteomics. Available at: [Link]

-

Addgene. (2019). Proximity Labeling: A Powerful Tool for Protein Complex Purification and Proteomic Mapping. Addgene Blog. Available at: [Link]

-

Butler, R., et al. (2017). Biotinylation by antibody recognition - A method for proximity labeling. Scientific Reports. Available at: [Link]

-

Han, S., et al. (2023). The development of proximity labeling technology and its applications in mammals, plants, and microorganisms. Journal of Nanobiotechnology. Available at: [Link]

-

Samavarchi-Tehrani, P., & Gingras, A. C. (2021). Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method. Methods in Molecular Biology. Available at: [Link]

-

Trinkle-Mulcahy, L. (2019). Proximity labeling for investigating protein-protein interactions. WIREs Cell Biology. Available at: [Link]

-

Kulyyassov, A., et al. (2021). Towards improving proximity labeling by the biotin ligase BirA. Journal of Proteomics. Available at: [Link]

-

Samavarchi-Tehrani, P., & Gingras, A. C. (2021). Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method. Methods in Molecular Biology. Available at: [Link]

-

Lambert, J. P., & Gingras, A. C. (2019). Recent advances in proximity-based labeling methods for interactome mapping. F1000Research. Available at: [Link]

-

Tan, Y. L., et al. (2020). An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2. ResearchGate. Available at: [Link]

-

Szychowski, J., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Journal of the American Chemical Society. Available at: [Link]

-

Hirai, G., et al. (2015). Design and synthesis of biotin analogues reversibly binding with streptavidin. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Proximity-dependent biotinylation approaches. Figure. Available at: [Link]

-

Branon, T. C., et al. (2020). Proximity labeling in mammalian cells with TurboID and split-TurboID. Static Squarespace. Available at: [Link]

-

Liu, S., et al. (2025). Overcoming Analytical Challenges in Proximity Labeling Proteomics. Journal of Proteome Research. Available at: [Link]

-

Langer, P. R., et al. (1981). Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Chyan, M. K., et al. (2014). Design and Synthesis of Bis-Biotin-Containing Reagents for Applications Utilizing Monoclonal Antibody-Based Pretargeting Systems with Streptavidin Mutants. Bioconjugate Chemistry. Available at: [Link]

-

ResearchGate. (2021). Biotinylation-based proximity labeling proteomics: Basics, applications, and technical considerations. Request PDF. Available at: [Link]

-

MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Proteomics. Available at: [Link]

-

Huang, F. (2008). Synthesis of biotin-AMP conjugate for 5' biotin labeling of RNA through one-step in vitro transcription. Nature Protocols. Available at: [Link]

Sources

- 1. Proximity Labeling: Precise Proteomics Technology for Mapping Receptor Protein Neighborhoods at the Cancer Cell Surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]

- 4. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]

- 7. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]

- 10. blog.addgene.org [blog.addgene.org]

- 11. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proximity labeling - Wikipedia [en.wikipedia.org]

- 15. yeolab.github.io [yeolab.github.io]

- 16. static1.squarespace.com [static1.squarespace.com]

- 17. Identification of Protein Partners by APEX2 Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Proximity Labeling Techniques - Creative Proteomics [iaanalysis.com]

- 20. researchgate.net [researchgate.net]

- 21. bio-protocol.org [bio-protocol.org]

- 22. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Specificity with Biotin 5-Bromopentylamide

Introduction: The Specificity Paradox

Welcome to the technical support hub for Biotin 5-Bromopentylamide . As researchers, we often treat biotinylation reagents as simple "tags," but this compound is a tuned electrophile.[1] It consists of a biotin handle, a hydrophobic pentyl linker, and an alkyl bromide warhead.[1]

The Core Challenge: The alkyl bromide warhead targets nucleophiles (primarily cysteine thiols) via an

-

Chemical Promiscuity: Reaction with off-target residues (lysines/histidines) due to excessive pH or concentration.[2]

-

Physical Adsorption: The hydrophobic pentyl linker sticking to "greasy" protein pockets.[1]

-

Endogenous Background: Naturally biotinylated carboxylases (e.g., Pyruvate Carboxylase) binding to Streptavidin.[1]

This guide provides a self-validating system to isolate your specific targets from this noise.[2]

Module 1: Optimizing Reaction Kinetics (The Chemistry)

The Issue: "I see a smear of bands on my blot," or "My MS data is full of housekeeping proteins." The Cause: Over-alkylation. Unlike highly reactive iodoacetamide (IA) probes, the alkyl bromide in Biotin 5-Bromopentylamide is a "tuned" electrophile.[2] It is designed to react with hyper-reactive functional cysteines.[2] Forcing the reaction with heat, high pH, or high concentration destroys this selectivity.

Protocol: The Kinetic Titration

Do not use a fixed concentration (e.g., 100 µM) blindly.[1] You must determine the "Specific Window."

-

Concentration: Perform a log-scale titration: 1 µM, 10 µM, 50 µM, 100 µM .

-

Target: The lowest concentration that yields a signal.

-

Why: Specific targets (hyper-reactive cysteines) react fast.[2] Non-specific targets (lysines) react slow. Low concentration favors the fast reaction.

-

-

pH Control: Maintain pH 7.4 – 7.6 .

-

Mechanism:[2][3] The pKa of a typical cysteine is ~8.3, but functional cysteines often have perturbed pKa values (lowered to ~6-7).[2] At pH 7.5, functional thiols are deprotonated (thiolates) and reactive, while lysines (pKa ~10.5) remain protonated and unreactive.

-

Warning: Increasing pH to 8.0+ exponentially increases amide/lysine labeling (NSB).

-

Decision Matrix: Reaction Parameters

| Parameter | Recommended Range | Impact of Exceeding Range |

| Concentration | 10 – 50 µM | Loss of kinetic selectivity; labeling of low-reactivity thiols.[2] |

| pH | 7.2 – 7.6 | Activation of Lysine/Histidine nucleophiles (Chemical NSB). |

| Time | 30 – 60 min | Hydrophobic aggregation of the probe; increased physical sticking. |

| Temperature | 25°C or 37°C | Thermal denaturation exposes buried hydrophobic cores (Physical NSB). |

Module 2: The Wash Workflow (The Cleanup)

The Issue: "I still see background proteins after enrichment."

The Solution: Leverage the Femtomolar Advantage .

The Biotin-Streptavidin bond (

Protocol: High-Stringency Wash System

Standard PBS washes are insufficient for chemoproteomics.[1][2]

Step 1: The Solubilization (Post-Lysis) Ensure your lysis buffer contains 1% Triton X-100 or 1% NP-40 .[1][2] This prevents the hydrophobic pentyl chain of the probe from aggregating.

Step 2: The Sequential Wash (On-Bead) Perform 3 rounds of washing (50 volumes of bead bed volume per wash).[1]

| Wash Step | Buffer Composition | Purpose |

| 1.[1][2][4] Ionic Disruption | PBS + 1M NaCl + 0.1% SDS | Breaks electrostatic interactions (DNA/RNA binding). |

| 2. Hydrophobic Strip | PBS + 1% NP-40 + 0.5% Sodium Deoxycholate | Removes "sticky" proteins adhering to the pentyl linker. |

| 3.[1][2] Denaturation (Critical) | 2M Urea (in PBS) OR 1% SDS (if eluting by boiling) | Unfolds non-biotinylated proteins to release trapped contaminants. |

| 4.[1][2] Equilibrations | PBS (3x) | Removes detergents/urea prior to elution/digestion. |

Critical Note: If performing on-bead trypsin digestion for Mass Spec, you must wash away the SDS/Urea completely in Step 4, or it will inhibit the trypsin.

Module 3: Validation Logic (The Controls)

The Issue: "How do I know which bands are real?" The Solution: You cannot interpret data without a No-Probe Control and a Competition Control .[1]

The "Triad" Experimental Design

Every experiment must run these three parallel samples:

-

Sample A (Experimental): Lysate + Biotin 5-Bromopentylamide.[2]

-

Sample B (No-Probe Control): Lysate + DMSO vehicle only.

-

Sample C (Competition/Block): Lysate + Excess Free Cysteine alkylator (e.g., Iodoacetamide)

Then add Biotin 5-Bromopentylamide.[2]-

Purpose: Validates that the binding is cysteine-dependent. If the signal remains in Sample C, your probe is binding non-specifically (likely hydrophobically).

-

Visualizing the Specificity Filter

The following diagram illustrates the logical flow of filtering out NSB using the protocols described above.

Caption: The Specificity Filter Workflow. A three-stage process to eliminate chemical promiscuity (Step 1), physical adsorption (Step 3), and endogenous background (Step 4).[2]

Frequently Asked Questions (FAQ)

Q1: Can I use BSA to block the beads? A: No. BSA contains free thiols (Cys34) and hydrophobic pockets.[1] It will react with Biotin 5-Bromopentylamide and scavenge your probe, or bind the pentyl linker. Use gelatin or irrelevant IgG if blocking is absolutely necessary, but high-stringency washing is usually superior to blocking in chemoproteomics.[2]

Q2: My "No-Probe" control shows bands at 75kDa and 130kDa. What are they? A: These are likely Propionyl-CoA Carboxylase (PCC) and Pyruvate Carboxylase (PC) .[1][2][5] They are naturally biotinylated.[1] In Mass Spec, simply exclude these accessions from your hit list. In Western Blot, they are unavoidable background; focus on bands that appear only in the treated sample.[1]

Q3: Can I perform the reaction in live cells? A: Yes, Biotin 5-Bromopentylamide is cell-permeable.[1][2] However, the intracellular glutathione pool (1-10 mM) will compete with your probe.[2] You may need to increase concentration (50-100 µM) compared to lysate experiments.[2] Note: Wash stringency becomes even more critical in live-cell experiments due to membrane lipid contamination.[2]

Q4: Why use 5-Bromopentylamide instead of Iodoacetamide-Biotin? A: Specificity. Iodoacetamide is hyper-reactive and often labels histidines and N-termini.[2] The alkyl bromide is "softer," requiring a more nucleophilic cysteine (e.g., catalytic sites) to react, thus providing a cleaner profile of functional sites rather than structural cysteines.

References

-

Activity-Based Protein Profiling (ABPP) Fundamentals

-

Cysteine Reactivity & Specificity

-

Streptavidin/Biotin Interaction & Background

-

Source: Thermo Fisher Scientific.[4] "Overview of the Streptavidin-Biotin Interaction."

- Relevance: Provides the thermodynamic basis for using high-stringency washes (Urea/SDS) without losing the target.

-

-

Optimizing Alkyl

- Source: Suttapitugsakul, S., et al. (2017). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Molecular BioSystems.

- Relevance: Validates the impact of pH and reagent choice on off-target alkyl

-

URL:[Link]

Sources

- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biotin [webbook.nist.gov]

- 3. What is the mechanism of Biotin? [synapse.patsnap.com]

- 4. takarabio.com [takarabio.com]

- 5. Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 7. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Effect of pH and buffer composition on Biotin 5-Bromopentylamide labeling

Topic: Effect of pH and Buffer Composition on Labeling Efficiency

Part 1: Executive Summary & Scientific Mechanism

Reagent Profile: Biotin 5-Bromopentylamide (CAS 1217605-72-5)

Target: Sulfhydryl groups (Cysteine side chains, -SH).

Mechanism: Nucleophilic Substitution (

Unlike the more common NHS-ester biotins (which target amines) or Maleimide biotins (which target thiols via addition), Biotin 5-Bromopentylamide utilizes an alkyl bromide group. This reagent forms an extremely stable thioether bond with proteins.

Why use this over Maleimide? While Maleimides react faster, the resulting thiosuccinimide ring can undergo hydrolysis or retro-Michael addition, leading to label loss over time. The alkyl bromide reaction yields a non-reversible, hydrolytically stable bond, making it superior for long-term studies or harsh downstream processing.

The Reaction Mechanism

The reaction relies on the nucleophilic attack of the thiolate anion (

Figure 1: Mechanism of Cysteine Alkylation by Biotin 5-Bromopentylamide. Note the critical dependency on base to generate the reactive thiolate anion.

Part 2: Critical Parameters - pH and Buffer Composition[1]

The success of Biotin 5-Bromopentylamide labeling is strictly governed by the ionization state of the cysteine residue.

The pH Effect

Alkyl bromides are less reactive than alkyl iodides or maleimides. Therefore, pH control is the single most critical variable.

-

The Challenge: The pKa of a typical cysteine thiol is ~8.3. Below this pH, the thiol exists as

(protonated) and is non-nucleophilic. -

The Solution: You must operate at a pH near or slightly above the pKa to ensure a sufficient population of thiolate anions (

).

| pH Range | Reactivity Status | Outcome |

| < 7.0 | Inert | Cysteine is protonated ( |

| 7.0 - 7.5 | Very Low | Reaction is extremely slow; requires high temperature or days of incubation. |

| 8.0 - 8.5 | Optimal | Balance between reactivity and specificity. High yield of thioether formation. |

| > 9.0 | High / Risky | Fast reaction, but increases risk of hydrolysis, disulfide formation (protein oxidation), and non-specific amine alkylation. |

Buffer Composition Rules

Because the reaction mechanism is a bimolecular substitution, competing nucleophiles in the buffer must be eliminated.

-

Rule 1: NO Exogenous Thiols.

-

Forbidden: DTT (Dithiothreitol),

-Mercaptoethanol (BME), Glutathione. -

Reason: These are smaller and more nucleophilic than your protein. They will consume the biotin reagent instantly.

-

Solution: If reducing agents are needed to break disulfides, use TCEP, but remove it (via desalting) before adding the alkyl bromide, as TCEP can also react with alkyl halides over time.

-

-

Rule 2: Amine Buffers are Acceptable (with caveats).

-

Tris/Glycine: Unlike NHS-esters, alkyl bromides do not rapidly react with amines at pH 8.0-8.5. However, at pH > 9.0, Lysine or Tris can compete.

-

Recommendation: Use HEPES , Phosphate , or Borate buffers to eliminate any risk of buffer interference.

-

-

Rule 3: Solubility Enhancers.

-

Biotin 5-Bromopentylamide is hydrophobic.[1]

-

Requirement: The reaction buffer must tolerate 5-10% organic co-solvent (DMSO or DMF) to keep the reagent in solution.

-

Part 3: Optimized Labeling Protocol

Prerequisites:

-

Protein solution (1-5 mg/mL) in HEPES or PBS, pH 8.0 - 8.5 .

-

Stock Solution: Dissolve Biotin 5-Bromopentylamide in dry DMSO to 10-20 mM.

Step-by-Step Workflow

-

Reduction (Optional but Recommended):

-

If cysteines are oxidized (disulfides), treat protein with 5 mM TCEP for 30 mins.

-

Critical: Remove TCEP using a desalting column (e.g., Zeba Spin, PD-10) equilibrated in pH 8.5 buffer. Alkyl bromides can react with phosphines (TCEP) to form phosphonium salts, reducing yield.

-

-

Equilibration:

-

Ensure protein is in pH 8.0 - 8.5 buffer (e.g., 100 mM HEPES, 5 mM EDTA).

-

Note: EDTA chelates metals that might catalyze disulfide bond reformation (oxidation).

-

-

Labeling Reaction:

-

Add the Biotin 5-Bromopentylamide stock (DMSO) to the protein.

-

Ratio: Use a 10-20 fold molar excess of reagent over protein.

-

Solvent Limit: Ensure final DMSO concentration is < 10% to prevent protein precipitation.

-

-

Incubation:

-

Time: 2 - 4 hours at Room Temperature (RT) or Overnight at 4°C.

-

Why so long? Alkyl bromides have slower kinetics than maleimides.

-

-

Quenching & Purification:

Part 4: Troubleshooting Guide (FAQ)

Q1: I see precipitation immediately after adding the biotin reagent.

Cause: The reagent is hydrophobic (pentyl chain) and crashed out of the aqueous buffer. Fix:

-

Dissolve the reagent in DMSO first, not water.[2]

-

Add the DMSO stock slowly while vortexing the protein solution.

-

Ensure the final DMSO concentration is at least 5% (if the protein tolerates it) to maintain solubility.

Q2: My Western Blot shows very weak biotin signal.

Cause: pH was likely too low. Fix:

-

Check the pH of the final reaction mixture. If it is < 7.5, the cysteine was protonated and unreactive.

-

Adjust buffer to pH 8.5 .

-

Verify Reduction: Are your cysteines tied up in disulfide bonds? Perform a reduction step (DTT/TCEP) followed by desalting before labeling.

Q3: Can I use Tris buffer?

Answer: Yes, but with caution. While alkyl bromides are selective for thiols, high concentrations of primary amines (Tris) at high pH (>9.0) can compete. HEPES or Phosphate are safer choices to ensure 100% of the reagent is available for the protein.

Q4: How does this compare to Iodoacetyl-Biotin?

Answer:

-

Iodoacetyl: More reactive (faster), works at slightly lower pH (7.5-8.0), but less stable in solution (light sensitive) and can over-alkylate lysines if left too long.

-

Bromo-pentyl: Slower, requires higher pH (8.0-8.5), but offers a very stable linker and high specificity for thiols over amines at controlled pH.

Troubleshooting Logic Tree

Figure 2: Diagnostic workflow for optimizing Biotin 5-Bromopentylamide labeling.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Thiol-Reactive Probes and Alkylation Reactions).

-

Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640. (Discusses reactivity of alkyl halides vs maleimides).

-

Thermo Fisher Scientific. "Chemistry of Crosslinking." (Technical Handbook detailing pH dependence of nucleophilic substitution on proteins).

-

Cayman Chemical. "Biotin 5-Bromopentylamide Product Information." (Confirming structure and solubility profile). Note: General reference for CAS 1217605-72-5 properties.

Sources

Incomplete removal of unreacted Biotin 5-Bromopentylamide

Technical Support Center: Biotinylation Workflows

Topic: Incomplete Removal of Unreacted Biotin 5-Bromopentylamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of biotinylated molecules. Specifically, we will address the persistent issue of residual, unreacted Biotin 5-Bromopentylamide and provide a structured approach to troubleshooting and resolving this critical problem.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the removal of excess biotinylation reagent.

Q1: What is Biotin 5-Bromopentylamide and why is its complete removal critical?

Biotin 5-Bromopentylamide (MW: 392.35 g/mol ) is a derivative of biotin used to introduce a biotin moiety onto a target molecule, often a protein or antibody, through the reaction of its bromopentyl group with nucleophiles like thiols.[1] This process, known as biotinylation, enables the labeled molecule to be detected, immobilized, or purified using the high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M).[2][3]

Complete removal of the unreacted, "free" biotin reagent is paramount for several reasons:

-

Competitive Binding: Any residual free biotin will compete with your biotinylated molecule for binding sites on streptavidin-coated surfaces (e.g., beads, plates) or streptavidin conjugates (e.g., HRP-streptavidin).[4][5] This leads to significantly reduced signal, high background, and potentially false-negative results in downstream applications like ELISA, Western blotting, or pull-down assays.[6][7]

-

Inaccurate Quantification: The presence of free biotin interferes with assays used to determine the degree of labeling (DOL) or molar substitution ratio (MSR), such as the HABA assay.[8] This leads to an overestimation of the biotin incorporated into your target molecule.

-

Compromised Purity: For therapeutic or diagnostic applications, the presence of unreacted small molecules is an unacceptable impurity that can affect product stability and function.

Q2: What are the standard, first-line methods for removing excess Biotin 5-Bromopentylamide?

The most common methods rely on the significant size difference between the small molecule reagent (~392 Da) and the much larger, newly biotinylated macromolecule (e.g., an IgG antibody is ~150,000 Da or 150 kDa).

-

Dialysis: This classic technique uses a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules based on size. The sample is placed inside a dialysis cassette or tubing, which is then submerged in a large volume of buffer (the dialysate). Small molecules like the biotin reagent pass through the membrane's pores into the dialysate, while the large, biotinylated protein is retained.[9]

-

Size-Exclusion Chromatography (SEC) / Desalting: This method, also known as gel filtration, involves passing the reaction mixture through a column packed with porous beads.[10] Large molecules cannot enter the pores and travel quickly through the column, eluting first. Smaller molecules, like the excess biotin reagent, enter the pores, extending their path through the column and causing them to elute later.[11][12] Pre-packed desalting columns are a common and rapid format for this application.[13][14]

Q3: How do I select the correct MWCO for my dialysis membrane?

The Molecular Weight Cut-Off (MWCO) is a nominal value indicating the size of a globular molecule that will be retained by at least 90% by the membrane.[9][15]

Causality: The efficiency of dialysis depends on creating a steep concentration gradient and having a significant size differential between what you want to keep and what you want to remove.

Expert Recommendation: A common rule of thumb is to select a membrane with an MWCO that is one-half to one-third the molecular weight of the molecule you wish to retain .[16][17] For removing Biotin 5-Bromopentylamide (392 Da) from a 50 kDa protein, a 10 kDa MWCO membrane is an excellent choice. This provides a large margin for retaining the protein while allowing the small molecule to pass through freely.

Q4: How can I verify that the excess biotin reagent has been successfully removed?

Verification is a critical, yet often overlooked, step.

-

HABA Assay: The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method to quantify biotin.[8][18] It relies on the displacement of HABA from an avidin-HABA complex by biotin, which causes a measurable decrease in absorbance at 500 nm.[19] To check for free biotin, you can test the buffer that has passed through your desalting column or the dialysate from your dialysis. A significant signal in these "waste" fractions indicates the presence of free biotin.

-

Control Experiments: In your downstream application (e.g., ELISA), run a negative control where you use a non-biotinylated version of your protein. If you still observe a signal, it could be due to non-specific binding or other issues, but residual free biotin in your main sample can exacerbate background problems.[20][21]

-

Reverse-Phase HPLC (RP-HPLC): For a more definitive and quantitative assessment, RP-HPLC can be used. This technique separates molecules based on hydrophobicity.[22] You can develop a method to resolve your biotinylated protein from the much smaller, and likely less hydrophobic, unreacted Biotin 5-Bromopentylamide.

Part 2: Advanced Troubleshooting Guide

This section provides in-depth solutions for when standard purification methods fail.

Problem: "I've performed dialysis/desalting, but my downstream assay still has a very high background and low signal."

This is a classic symptom of incomplete reagent removal. The free biotin is outcompeting your biotinylated protein for binding to the streptavidin-coated surface.[4][23]

Root Cause Analysis & Solutions:

-

Cause 1: Insufficient Purification Parameters.

-

Dialysis: The volume of the dialysate may be too small, or buffer changes may be too infrequent. For dialysis to be effective, a large concentration gradient must be maintained.[24]

-

Desalting Column: The column size may be inappropriate for your sample volume, leading to poor resolution between your protein and the free biotin.[25]

-

Solution Protocol: Optimized Dialysis

-

Volume Ratio: Use a dialysate (buffer) volume that is at least 100-200 times your sample volume.

-

Buffer Changes: Perform at least three buffer changes. A good schedule is one change after 2-3 hours, a second after another 4-5 hours, and a final overnight dialysis.[24]

-

Stirring: Gently stir the dialysate to prevent localized saturation around the dialysis cassette, which would slow down diffusion.

-

-

-

Cause 2: Non-Specific Binding & Aggregation.

-

The "Stickiness" Factor: Biotin and the pentylamide linker can be hydrophobic. Over-biotinylation can increase the hydrophobicity of a protein, potentially leading to aggregation or causing the protein to non-specifically bind to dialysis membranes or desalting resins.[25] The free reagent itself might also interact with the target protein non-covalently.

-

Solution Protocol: Advanced Purification Methods If standard methods fail, a more robust technique is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective for separating small molecules from larger proteins based on differences in polarity.[26][27]

-

Column Selection: Choose a C4 or C8 wide-pore (300Å) column suitable for protein separations.[28]

-

Mobile Phase: Use a gradient of an aqueous solvent (e.g., 0.1% TFA in water) and an organic solvent (e.g., 0.1% TFA in acetonitrile).

-

Separation: The protein will typically bind strongly to the column and elute at a higher organic concentration, while the small, more polar unreacted Biotin 5-Bromopentylamide will elute much earlier in the gradient, often in the flow-through. This provides a very clean separation.

-

-

Data Summary: Comparison of Purification Methodologies

| Method | Principle | Pros | Cons | Best For |

| Dialysis | Size-based separation via a semi-permeable membrane.[9] | Simple, gentle on proteins, low cost. | Slow (hours to days), potential for sample loss due to non-specific binding.[25] | Routine desalting and buffer exchange of stable proteins. |

| Size-Exclusion Chromatography (SEC) / Desalting | Size-based separation through a porous resin matrix. | Fast (minutes), good for buffer exchange.[29] | Limited resolution between similarly sized molecules, potential for protein aggregation. | Rapid removal of small molecules from samples >7 kDa.[14] |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, excellent for removing small molecule impurities, analytical and preparative. | Can denature some proteins, requires specialized equipment, more complex method development. | Final polishing step when ultra-high purity is required. |

| Affinity Capture (Streptavidin) | Not for removing free biotin. | N/A | N/A | For purifying the biotinylated protein away from non-biotinylated contaminants.[30] |

Visualization of Troubleshooting Logic

The following workflow diagram illustrates the decision-making process for purifying your biotinylated product.

Caption: Troubleshooting workflow for biotinylation purification.

Visualization of Competitive Inhibition

This diagram illustrates why residual free biotin is detrimental to your assay.

Caption: Impact of free biotin on streptavidin binding assays.

By systematically addressing the potential causes of incomplete reagent removal and employing the appropriate verification and purification techniques, you can ensure the quality and reliability of your biotinylated molecules and the integrity of your downstream experimental results.

References

-

G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. Retrieved from [Link]

- Lequin, R. M. (2005). Enzyme immunoassay (EIA)/enzyme-linked immunosorbent assay (ELISA). Clinical chemistry, 51(12), 2415–2418.

-

AnaSpec. (2021, September 15). HABA Biotin Quantification Kit. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Troubleshooting of Direct ELISA with Streptavidin. Retrieved from [Link]

-

Jayaraman, A., et al. (2024). A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein. Taylor & Francis Online. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Troubleshooting of Sandwich ELISA with Streptavidin-biotin Detection. Retrieved from [Link]

-

Interchim. (n.d.). Dialysis. Retrieved from [Link]

-

EMBL PEPCF. (n.d.). Size Exclusion Chromatography – Protein Expression and Purification Core Facility. Retrieved from [Link]

-

Cytiva. (2020, December 31). Principles of gel filtration and size exclusion chromatography [Video]. YouTube. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Molecular Weight Cut-Off Should Be Chosen for Dialysis Bags in Bacterial Polysaccharide Purification?. Retrieved from [Link]

-

PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

-

ACS Publications. (2019, December 18). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. Retrieved from [Link]

-

PMC. (n.d.). Reversible biotinylation of purified proteins for measuring protein–protein interactions. Retrieved from [Link]

-

Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Retrieved from [Link]

-

ResearchGate. (2023, October 17). How to get rid of Streptavidin-HRP background/noise on westernblot?. Retrieved from [Link]

-

SterliTECH. (2022, August 13). What is Molecular Weight Cut-Off (MWCO)?. Retrieved from [Link]

-

Agilent. (2019, May 8). Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules. Retrieved from [Link]

-

Clinical Lab Products. (2025, April 23). Mitigating Biotin Interference in the Clinical Laboratory. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

Restek. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

-

Protocols.io. (2020, November 8). Biotinylation of Membrane Proteins for Binder Selections. Retrieved from [Link]

-

ResearchGate. (2019, February 21). How to remove the excess of biotin from the biotilanyted antibody after the bioconjugation step without losing antibody?. Retrieved from [Link]

-

Interchim. (n.d.). How to Biotinylate with Quantifiable Results. Retrieved from [Link]

-

PMC. (2025, January 10). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. Retrieved from [Link]

-

PMC. (n.d.). Biotin. Retrieved from [Link]

-

PubChem. (n.d.). Biotin. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Biotinylation | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. goldbio.com [goldbio.com]

- 11. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. sterlitech.com [sterlitech.com]

- 16. interchim.fr [interchim.fr]

- 17. What Molecular Weight Cut-Off Should Be Chosen for Dialysis Bags in Bacterial Polysaccharide Purification? | MtoZ Biolabs [mtoz-biolabs.com]

- 18. anaspec.com [anaspec.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]